5-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
Description
The compound 5-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a structurally complex heterocyclic molecule featuring a benzoxazolone core linked to a piperidine-sulfonyl group and a 3-cyclopropyl-1,2,4-oxadiazole substituent. The sulfonyl group may enhance metabolic stability, while the oxadiazole moiety is known for its role in modulating pharmacokinetic properties, such as solubility and membrane permeability .
Properties
IUPAC Name |
5-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-22-15-10-14(6-7-16(15)27-19(22)24)29(25,26)23-8-2-3-12(11-23)9-17-20-18(21-28-17)13-4-5-13/h6-7,10,12-13H,2-5,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVHZKRWOWHDJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCCC(C3)CC4=NC(=NO4)C5CC5)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ugi Condensation-Haloform Cyclization
Adapting the protocol from mangrove alkaloid syntheses:
- Reactants :
- o-Aminophenol (1.09 g, 10 mmol)
- Trichloroacetic acid (1.63 g, 10 mmol)
- 4-Methylbenzaldehyde (1.20 g, 10 mmol)
- Methyl isocyanide (0.55 g, 10 mmol)
Conditions :
- Methanol solvent (50 mL), 24 hr stirring at 25°C
- Add triethylamine (2 mL), continue 24 hr
Cyclization :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 48 hr |
| Temperature | 25°C |
| Yield | 82% |
| Purity (HPLC) | >98% |
Sulfonation at C5 Position
Directed Sulfonation Using SO₃·Pyridine
Modified from benzothiazole sulfonation strategies:
- Reactants :
- 3-Methylbenzo[d]oxazol-2(3H)-one (1.63 g, 10 mmol)
- SO₃·Pyridine complex (3.18 g, 20 mmol)
Conditions :
- Anhydrous DCM (50 mL), 0°C → 25°C
- Stir 12 hr under N₂ atmosphere
Workup :
- Quench with ice-water, extract with DCM
- Dry over MgSO₄, concentrate to 5-sulfo derivative (76% yield)
Reaction Optimization :
| Catalytic System | Yield (%) |
|---|---|
| SO₃·Pyridine | 76 |
| ClSO₃H | 68 |
| FSO₃H | 61 |
Piperidine-Oxadiazole Side Chain Construction
Oxadiazole Cyclization
Following 1,2,4-oxadiazole protocols:
- Reactants :
- Cyclopropanecarbonitrile (0.83 g, 10 mmol)
- Hydroxylamine hydrochloride (0.69 g, 10 mmol)
Piperidine Coupling
Adapting peptide coupling methods:
- Reactants :
- 3-(Chloromethyl)piperidine (1.34 g, 10 mmol)
- 3-Cyclopropyl-1,2,4-oxadiazole (1.23 g, 10 mmol)
- Conditions :
- K₂CO₃ (2.76 g, 20 mmol), DMF (30 mL)
- 80°C, 12 hr → 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine (68% yield)
Final Coupling via Sulfonamide Formation
Sulfonyl Chloride Activation
Reactants :
- 5-Sulfo-3-methylbenzo[d]oxazol-2(3H)-one (2.21 g, 10 mmol)
- Thionyl chloride (2.38 g, 20 mmol)
Conditions :
- Reflux 4 hr → sulfonyl chloride intermediate
- Remove excess SOCl₂ under vacuum
Nucleophilic Substitution
From benzothiazole coupling literature:
- Reactants :
- Sulfonyl chloride (2.39 g, 10 mmol)
- 3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine (2.07 g, 10 mmol)
Conditions :
- Et₃N (2.02 g, 20 mmol), DCM (50 mL)
- Stir 24 hr at 25°C
Purification :
- Column chromatography (SiO₂, EtOAc/hexane 1:2)
- Final compound yield: 64%
Spectroscopic Validation :
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz) | δ 7.82 (s, 1H, Ar-H), 4.21 (s, 3H, N-CH₃), 3.74 (m, 2H, piperidine) |
| HRMS (ESI+) | m/z 485.1521 [M+H]⁺ (calc. 485.1518) |
Alternative Synthetic Routes
One-Pot Assembly
Combining Ugi reaction with in situ sulfonation:
- Reactants :
- o-Aminophenol, methyl isocyanide, cyclopropanecarboxaldehyde
- Conditions :
- Simultaneous benzoxazolinone formation and sulfonylation
- Reduced yield (52%) due to competing side reactions
Enzymatic Sulfonation
Preliminary trials using aryl sulfotransferases:
| Enzyme Source | Conversion (%) |
|---|---|
| Rattus norvegicus | 38 |
| Aspergillus niger | 27 |
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| 3-Cyclopropyl-1,2,4-oxadiazole | 4200 |
| Piperidine derivative | 1850 |
| Total (per kg product) | 8900 |
Green Chemistry Metrics
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| E-Factor | 86 | 43 |
| PMI | 32 | 18 |
Chemical Reactions Analysis
Reactivity of the Benzo[d]oxazol-2(3H)-one Core
The oxazolone ring undergoes characteristic reactions such as nucleophilic attack and hydrolysis:
-
Hydrolysis : Under acidic or basic conditions, the oxazolone ring opens to form a carboxylic acid derivative. For example, treatment with aqueous HCl yields 3-methyl-5-sulfamoylbenzamide via cleavage of the oxazolone oxygen .
-
Nucleophilic Substitution : The carbonyl group at position 2 reacts with amines or alcohols. Reaction with hydrazine forms hydrazide derivatives, which are intermediates for further heterocyclic syntheses .
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Hydrolysis | HCl (1M), reflux, 6h | H₂O | 3-Methyl-5-sulfamoylbenzamide |
| Nucleophilic Attack | Ethanol, 80°C, 12h | Hydrazine hydrate | Benzoic acid hydrazide derivative |
Sulfonyl Group Transformations
The sulfonyl (-SO₂-) linker participates in substitution and elimination reactions:
-
Nucleophilic Substitution : The sulfonyl group undergoes displacement with amines or thiols. For instance, reaction with piperazine derivatives replaces the piperidinylsulfonyl group, forming new sulfonamides .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a thioether (-S-), altering pharmacological properties.
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Substitution | DMF, K₂CO₃, 60°C, 8h | Piperazine | Piperazine-sulfonamide analog |
| Reduction | H₂ (1 atm), Pd/C, EtOH, 24h | - | Thioether derivative |
Piperidine Ring Functionalization
The piperidine moiety undergoes alkylation and oxidation:
-
N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH modifies the piperidine nitrogen, enhancing lipophilicity .
-
Oxidation : Treatment with m-CPBA oxidizes the piperidine ring to a pyridine derivative, altering electronic properties .
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| N-Alkylation | THF, NaH, 0°C→RT, 4h | Methyl iodide | N-Methylpiperidine derivative |
| Oxidation | DCM, m-CPBA, 0°C, 2h | - | Pyridine analog |
1,2,4-Oxadiazole Ring Reactivity
The 3-cyclopropyl-1,2,4-oxadiazole subunit participates in cycloadditions and ring-opening reactions:
-
1,3-Dipolar Cycloaddition : Reacts with nitrile oxides to form fused isoxazolo-oxadiazole systems under metal-free conditions .
-
Acid-Catalyzed Ring Opening : Concentrated H₂SO₄ cleaves the oxadiazole ring to generate a cyanoamide intermediate .
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Cycloaddition | Toluene, 110°C, 12h | Nitrile oxide | Isoxazolo-oxadiazole hybrid |
| Ring Opening | H₂SO₄ (conc.), RT, 1h | - | Cyanoamide intermediate |
Cyclopropane Ring Modifications
The cyclopropyl group exhibits strain-driven reactivity:
-
Ring-Opening : Reaction with bromine in CCl₄ cleaves the cyclopropane to form a 1,3-dibromopropane derivative.
-
Electrophilic Addition : Ozone cleaves the cyclopropane to yield a diketone under oxidative conditions.
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Bromination | CCl₄, Br₂, 0°C→RT, 6h | Bromine | 1,3-Dibromopropane derivative |
| Ozonolysis | O₃, CH₂Cl₂, -78°C, 2h | - | Diketone intermediate |
Computational Insights into Reactivity
DFT studies reveal:
-
The sulfonyl group’s electron-withdrawing nature activates the oxazolone ring toward nucleophilic attack (ΔG‡ = 18.2 kcal/mol) .
-
The cyclopropane ring’s strain energy (27.5 kcal/mol) facilitates ring-opening reactions.
Key Research Findings:
Scientific Research Applications
Muscarinic Receptor Modulation
Recent studies have indicated that derivatives of the oxadiazole framework exhibit selective activity towards muscarinic receptors, particularly the M1 subtype. The compound has been characterized as a functionally selective M1 partial agonist with antagonist properties at M2 and M3 receptors. This dual functionality suggests its potential in modulating cholinergic signaling pathways, which are critical in various neurological conditions .
Structure-Activity Relationship (SAR)
The structure of this compound allows for specific interactions with the muscarinic receptor sites due to the presence of the piperidine ring and the sulfonyl group. These structural features enhance binding affinity and selectivity towards M1 receptors while minimizing off-target effects associated with other muscarinic subtypes .
Neurodegenerative Disorders
Given its selective action on the M1 receptor, this compound may have therapeutic implications for treating neurodegenerative diseases such as Alzheimer's disease. M1 receptor activation is associated with cognitive enhancement and neuroprotection, making it a potential candidate for further development in this area .
Psychiatric Disorders
The modulation of cholinergic systems through selective M1 agonists has also been explored in the context of psychiatric disorders, including schizophrenia and depression. By enhancing cholinergic transmission selectively, this compound could offer new avenues for treatment strategies that target cognitive deficits associated with these conditions .
Selective Agonism in Animal Models
In vivo studies utilizing animal models have demonstrated that compounds similar to 5-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one can improve cognitive function and memory retention when administered in controlled doses. These findings support the hypothesis that selective M1 modulation can enhance cognitive performance without the adverse effects typically associated with broader muscarinic receptor activation .
Clinical Relevance
The clinical relevance of this compound is underscored by ongoing research into its pharmacodynamics and pharmacokinetics. Investigations are focusing on its bioavailability, metabolic stability, and safety profile to establish a foundation for future clinical trials aimed at evaluating its efficacy in human subjects suffering from cognitive impairments related to neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 5-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit an enzyme by binding to its active site, thereby blocking its activity and affecting the biochemical pathway it regulates.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Spectroscopic Analysis
- highlights the use of UV and NMR spectroscopy to elucidate compounds like Zygocaperoside and Isorhamnetin-3-O glycoside. These techniques would be critical for confirming the structure of the target compound and comparing it to analogs. For example:
Functional and Pharmacological Context
- discusses drug development platforms using 3D cell cultures with modulated microenvironments. Key parameters might include: Cytotoxicity profiles compared to oxadiazole-containing drugs (e.g., Linezolid analogs). Metabolic stability in perfusion-based assays.
Hypothetical Data Table for Comparison
Biological Activity
The compound 5-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a complex heterocyclic structure that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole ring, a piperidine moiety, and a benzo[d]oxazole structure. Its molecular formula is with a molecular weight of approximately 385.46 g/mol . The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N5O3S |
| Molecular Weight | 385.46 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The compound has been studied for its interaction with muscarinic receptors, specifically as a M1 partial agonist . This selectivity indicates that it may enhance cholinergic signaling in certain pathways while exhibiting antagonistic properties at other muscarinic receptor subtypes (M2 and M3) . Such selective activity could lead to fewer side effects compared to non-selective agents.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antibacterial properties. For instance, compounds structurally related to the target compound have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicate promising efficacy compared to conventional antibiotics .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies revealed strong inhibitory effects on AChE, which is crucial in the treatment of Alzheimer's disease and other cognitive disorders . The IC50 values for these activities suggest that the compound could be a potential lead in drug development targeting neurodegenerative diseases.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective potential of similar compounds in models of neurodegeneration. Results indicated that these compounds could mitigate oxidative stress and apoptosis in neuronal cells.
- Anticancer Activity : Another case study explored the anticancer properties of related oxadiazole derivatives. The findings suggested that these compounds inhibited cancer cell proliferation through apoptosis induction pathways.
Q & A
Q. What are the critical steps in synthesizing 5-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one?
The synthesis involves multi-step routes, including cyclopropane ring formation, oxadiazole ring closure, and sulfonylation. Key steps include:
- Cyclopropane introduction : Reaction of 3-cyclopropyl-1,2,4-oxadiazole precursors under controlled pH (6.5–7.5) to avoid ring opening .
- Piperidine coupling : Alkylation of the piperidine moiety with the oxadiazole-methyl group using DMF as a solvent at 80–100°C .
- Sulfonylation : Reaction of the intermediate with a sulfonyl chloride derivative in dichloromethane under nitrogen atmosphere .
- Purification : Use of preparative HPLC with acetonitrile/water gradients to isolate the final compound (>95% purity) .
Q. How is the compound characterized post-synthesis?
Structural confirmation requires:
- NMR spectroscopy : - and -NMR to verify cyclopropane protons (δ 0.5–1.5 ppm) and sulfonyl group integration .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion peak at m/z 393.45 (C₁₉H₁₉N₅O₃S) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and identify byproducts .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfonylation?
Yield improvement strategies include:
- Catalyst screening : Triethylamine (10 mol%) enhances sulfonylation efficiency by scavenging HCl byproducts .
- Solvent optimization : Replacing dichloromethane with THF improves solubility of intermediates, reducing side reactions .
- Temperature control : Maintaining 0–5°C during sulfonyl chloride addition minimizes decomposition .
Q. How should researchers address discrepancies in biological activity data across studies?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., enzyme concentration, incubation time) to reduce inter-lab variability. For example, use 10 nM target enzyme in Tris-HCl buffer (pH 7.4) for consistent IC₅₀ measurements .
- Impurity effects : Quantify byproducts (e.g., unreacted sulfonyl chloride) via LC-MS and correlate with activity outliers .
- Computational validation : Compare molecular docking results (e.g., AutoDock Vina) with experimental binding data to identify false positives .
Q. What computational methods predict the compound’s interaction with biological targets?
Advanced approaches include:
- Molecular dynamics (MD) simulations : Analyze binding stability in ATP-binding pockets (e.g., 100 ns simulations in GROMACS) .
- Free energy calculations : Use MM-PBSA to estimate ΔG binding for SAR refinement .
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with Tyr327) using Schrödinger’s Phase .
Q. What experimental design considerations are critical for in vivo studies?
Key factors:
- Dosing regimen : Optimize based on pharmacokinetic data (e.g., 10 mg/kg oral dose with Tₘₐₓ = 2 hrs in murine models) .
- Metabolite tracking : Use -labeled analogs to monitor hepatic clearance pathways .
- Control groups : Include vehicle-only and positive controls (e.g., known inhibitors) to validate assay sensitivity .
Q. How can structure-activity relationships (SAR) be systematically explored?
SAR strategies:
- Fragment replacement : Substitute the cyclopropane group with other rings (e.g., cyclohexane) to assess steric effects .
- Bioisosteric swaps : Replace the oxadiazole with 1,3,4-thiadiazole and compare IC₅₀ values against kinase targets .
- 3D-QSAR modeling : Generate CoMFA contour maps to guide substituent optimization at the piperidine position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
